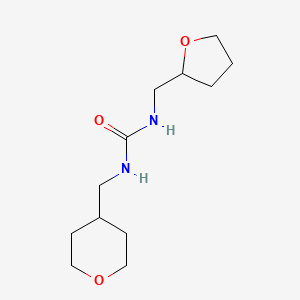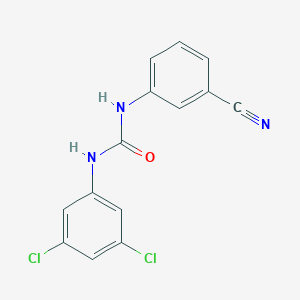![molecular formula C20H23N3O B6636447 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea, also known as BU224, is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP). NOP is a G protein-coupled receptor that is involved in a variety of physiological processes, including pain regulation, stress response, and drug addiction. BU224 has shown potential as a therapeutic agent for the treatment of pain, anxiety, and addiction.
作用機序
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea is a selective antagonist of the NOP receptor, which is a member of the opioid receptor family. NOP activation has been shown to produce analgesic effects, reduce anxiety, and modulate the reward pathway in the brain. This compound blocks the binding of the endogenous ligand nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. This results in the reduction of pain, anxiety, and drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to produce dose-dependent analgesia in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, this compound has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction. This compound has been shown to be well-tolerated and does not produce significant side effects.
実験室実験の利点と制限
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has several advantages for lab experiments. It is highly selective for the NOP receptor, which reduces the potential for off-target effects. This compound has also been shown to be stable and have a long half-life, which makes it suitable for in vivo studies. However, one limitation of this compound is that it has low solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on 1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea. One area of interest is the potential for this compound to be used as a therapeutic agent for the treatment of pain, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and potency. Additionally, the role of the NOP receptor in other physiological processes, such as immune function and metabolism, is an area of ongoing research.
合成法
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea can be synthesized using a multistep process involving the reaction of 3-phenylpropanolamine with isatoic anhydride to form the intermediate 1-(2-aminoethyl)-3-phenyl-2,3-dihydro-1H-indole-2,3-dione. This intermediate is then reacted with 3-bromopropyl isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学的研究の応用
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic properties in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, this compound has been investigated for its potential to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(21-13-6-9-16-7-2-1-3-8-16)22-14-12-17-15-23-19-11-5-4-10-18(17)19/h1-5,7-8,10-11,15,23H,6,9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAFVSPCYYDFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)

![1-(1-Adamantylmethyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B6636370.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(2-phenoxyethyl)urea](/img/structure/B6636378.png)
![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
![1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
